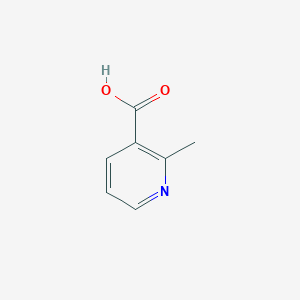

2-Methylnicotinic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-6(7(9)10)3-2-4-8-5/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTZKNJGAFJMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349156 | |

| Record name | 2-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3222-56-8 | |

| Record name | 2-Methylnicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3222-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylnicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Methylnicotinic Acid

Classical and Modern Synthetic Routes

The preparation of 2-methylnicotinic acid is approached through several distinct pathways, from the functionalization of simple precursors to the modification of more complex nicotinic acid derivatives.

A common and straightforward method for preparing this compound involves the hydrolysis of its corresponding esters, such as methyl 2-methylnicotinate or ethyl 2-methylnicotinate. This reaction is typically performed under basic conditions. For example, methyl 2-methylnicotinate can be stirred with lithium hydroxide (B78521) monohydrate in a mixture of tetrahydrofuran (B95107) and water, followed by acidification with hydrochloric acid to precipitate the final product as a white solid with a high yield of 98% google.com. This approach is valuable as the ester precursors can be synthesized through various established methods google.com.

Another example of modifying a nicotinic acid derivative involves the synthesis of 2-hydroxy-6-methylnicotinic acid from 2-chloro-6-methylnicotinic acid, demonstrating how substitutions on the pyridine (B92270) ring are a key strategy in creating diverse nicotinic acid analogs semanticscholar.org.

The fundamental structure of this compound can be constructed using multi-component reactions that incorporate the key functional groups. The synthesis of the precursor, methyl 2-methylnicotinate, can be achieved through the reaction of β-aminocrotonic acid methyl ester with acrolein google.com. This reaction builds the substituted pyridine ring in a process that inherently involves amination (from the β-aminocrotonic acid ester) and incorporates the methyl group. The ester is then hydrolyzed in a subsequent step to yield the carboxylic acid, completing the synthesis google.com.

A patented method for producing 2-methylnicotinate avoids the use of hazardous acrolein by instead reacting 1,1,3,3-tetramethoxypropane (B13500) with an acid to form an intermediate, which then reacts with a β-aminocrotonic acid ester. This process offers high yields (over 65%) and purity (over 98%), making it suitable for industrial-scale production google.com.

The 2-methyl group of this compound is acidic enough to be deprotonated by strong bases, allowing for further functionalization. The use of organolithium reagents, such as n-butyllithium in the presence of di-isopropylamine (forming lithium diisopropylamide, LDA, in situ) in tetrahydrofuran (THF), facilitates the formation of a bis-lithiated intermediate tandfonline.com. This dianion can then react with a variety of electrophiles at the methyl position.

This methodology provides a versatile route to synthesize derivatives of this compound, which can be further cyclized to form polycyclic systems like 5-aza-3,4-dihydro-isocoumarins and 5-aza-isocoumarins tandfonline.com. Organolithium reagents are powerful tools in organic synthesis due to their strong basicity and nucleophilicity, enabling the formation of carbon-carbon bonds by reacting with various electrophiles sigmaaldrich.comwikipedia.orgnih.gov. The reaction of the bis-lithiated species with carbonyl compounds is a key step in creating these more complex molecular architectures tandfonline.com.

Table 1: Electrophilic Reactions with Bis-lithiated this compound This table is interactive and can be sorted by clicking on the column headers.

| Electrophile | Reagents | Resulting Product Type | Reference |

|---|---|---|---|

| Cyclohexanone | LDA/THF, then H+ | Hydroxy acid, cyclized to 5-aza-3,4-dihydro-isocoumarin derivative | tandfonline.com |

| p-Methoxybenzaldehyde | LDA/THF, then H+ | Hydroxy acid, cyclized to 5-aza-3,4-dihydro-isocoumarin derivative | tandfonline.com |

| N,N-Dimethylbenzamide | LDA/THF, then H+ | Benzoyl derivative, cyclized to 5-aza-isocoumarin | tandfonline.com |

Microwave irradiation has emerged as a modern technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of nicotinic acid derivatives. For instance, the synthesis of 2-methylnicotinate from β-aminocrotonic acid methyl ester and acrolein can be performed in a sealed tube at 150°C using microwave heating google.com.

Furthermore, microwave-assisted synthesis has been effectively used to prepare 2-hydroxy-6-methylnicotinic acid and its metal complexes, achieving good yields in significantly less time semanticscholar.orgijsrst.comresearchgate.net. The synthesis of various 2-aminonicotinic acids from 2-chloronicotinic acid and different amines has also been optimized using microwave irradiation, with optimal conditions involving heating at 200°C for 2 hours researchgate.net. These examples highlight the utility of microwave assistance as a green and efficient method for synthesizing nicotinic acid derivatives researchgate.net.

Diastereoselective Hydrogenation of this compound Derivatives

The creation of specific stereoisomers is crucial in medicinal chemistry, and the diastereoselective hydrogenation of N-heteroaromatic compounds is an effective strategy for producing chirally enriched cyclic molecules rsc.org. Research has been conducted on the diastereoselective hydrogenation of this compound derivatives to control the stereochemistry of the resulting piperidine (B6355638) ring kisti.re.kr.

In one study, this compound was covalently bonded to a chiral auxiliary, such as a proline or pyroglutamic acid ester. This derivative was then subjected to heterogeneous catalytic hydrogenation over a supported metallic catalyst. This process yielded the corresponding piperidine derivative with a moderate diastereoselectivity of up to 26%. The hydrogenation of the corresponding pyridinium (B92312) salt was also investigated and resulted in similar levels of diastereoselectivity kisti.re.kr. While the selectivity was modest, this work demonstrates a viable pathway toward the stereocontrolled reduction of the this compound scaffold kisti.re.kr. This approach is part of a broader field focused on the challenging task of asymmetric hydrogenation of highly stable heteroaromatic compounds rsc.org.

Derivatization Strategies of this compound

This compound serves as a versatile scaffold for further chemical modification, allowing for the synthesis of a wide range of more complex molecules. Derivatization can occur at two primary sites: the carboxylic acid group and the methyl group.

The carboxylic acid moiety can undergo standard transformations such as esterification. For example, this compound can be converted to its methyl ester, methyl 2-methylnicotinate, which is a key intermediate for other reactions, such as the synthesis of 2-methyl nicotine (B1678760) google.comchemicalbook.com. This esterification is typically achieved by reacting the acid with methanol (B129727) in the presence of an acid catalyst chemicalbook.com. The carboxyl group can also be converted to amides by reacting with amines using coupling reagents rsc.org.

The methyl group at the C-2 position can be functionalized following a metallation reaction, as described previously (Section 2.1.3). Deprotonation with a strong base like LDA creates a nucleophilic carbon center that can react with various electrophiles, effectively using the methyl group as a handle to build more complex structures tandfonline.com. This strategy has been used to synthesize aza-isocoumarin and naphthyridinone ring systems tandfonline.com.

Synthesis of Hydrazides and Hydrazones with Potential Biological Activities

The synthesis of hydrazides and hydrazones derived from this compound is a significant area of research due to the wide range of biological activities exhibited by these classes of compounds. One notable example involves the synthesis of 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones. These compounds are synthesized from the corresponding substituted aldehydes. scilit.comnih.govmagritek.comnih.govresearchgate.net

The structural analysis of these synthesized hydrazones has been conducted using NMR spectroscopy and DFT calculations. scilit.comnih.govmagritek.comnih.govresearchgate.net An interesting finding from these studies is that even after repeated recrystallization, the synthesized compounds exist as a mixture of isomers. scilit.comnih.govmagritek.comnih.govresearchgate.net Detailed analysis of the 1H NMR spectra revealed the presence of four isomers: Z-I, Z-II, E-I, and E-II. scilit.comnih.govmagritek.com This is evidenced by the duplication and bifurcation of signals for some atoms. scilit.comnih.govmagritek.com For instance, duplicate proton signals with a chemical shift difference of 0.1–0.2 ppm and in a ratio of approximately 2:1 were observed. scilit.commagritek.comnih.gov Modeling the structures and calculating the Gibbs free energy allowed for the estimation of the rotamer content for the E-isomer to be approximately 3:2, which is consistent with the experimental data. scilit.commagritek.comnih.gov

Despite the presence of isomeric mixtures, the antibacterial and antifungal properties of these compounds were evaluated, highlighting the potential biological applications of this compound derivatives. scilit.comnih.govmagritek.comnih.gov

| Compound Class | Starting Material | Key Findings | Analytical Techniques |

| Hydrazides and Hydrazones | 2-methyl-5-nitro-6-phenylnicotinohydrazide and substituted aldehydes | Existence of four isomers (Z-I, Z-II, E-I, E-II) after synthesis. scilit.comnih.govmagritek.com | NMR Spectroscopy, DFT Calculations. scilit.comnih.govmagritek.comnih.govresearchgate.net |

Formation of Imidazolide (B1226674) Derivatives (e.g., this compound Imidazolide, NAI)

This compound imidazolide (NAI) is a notable derivative of this compound. biochempartner.comsigmaaldrich.comthomassci.com It is recognized as an RNA SHAPE (selective 2′-hydroxyl acylation analyzed by primer extension) reagent used for probing RNA structure in living cells. sigmaaldrich.comthomassci.com SHAPE probes are small, electrophilic molecules that react with the 2′-hydroxyl group of RNA, providing insights into its structure and dynamics. sigmaaldrich.comthomassci.com

While detailed synthetic procedures for NAI are not extensively described in the provided search results, its chemical properties are well-documented.

| Compound | Formula | Molecular Weight | Melting Point | Application |

| This compound imidazolide (NAI) | C10H9N3O | 187.20 g/mol sigmaaldrich.com | 68-72 °C sigmaaldrich.comthomassci.com | RNA SHAPE probe for live-cell RNA structure profiling. sigmaaldrich.comthomassci.com |

Esterification Reactions (e.g., Ethyl 2-methylnicotinate)

The esterification of this compound is a common synthetic transformation. A preparation method for ethyl 2-methylnicotinate has been detailed, which involves the condensation reaction of beta-aminocrotonic acid ethyl ester with a compound derived from 1,1,3,3-tetraethoxypropane (B54473) in the presence of an acid catalyst. google.com

The synthesis involves two main steps:

Reacting 1,1,3,3-tetraethoxypropane with an acid (such as p-toluenesulfonic acid or hydrochloric acid) to form an intermediate. google.com

Reacting this intermediate with beta-aminocrotonic acid ethyl ester in an alcohol solvent (like ethanol) at a controlled temperature. google.com

The reaction conditions are reported to be mild, and the process is suitable for industrial production with yields exceeding 65% and product purity reaching over 98%. google.com

| Product | Starting Materials | Reaction Type | Key Conditions | Yield | Purity |

| Ethyl 2-methylnicotinate | 1,1,3,3-tetraethoxypropane, beta-aminocrotonic acid ethyl ester | Condensation | 45-60 °C, acid catalyst google.com | >65% google.com | >98% google.com |

Synthesis of Novel Substituted Nicotinamide (B372718) Derivatives

Novel substituted nicotinamide derivatives are being designed and synthesized for various applications, including their potential as fungicides. nih.govmdpi.com One approach involves using boscalid (B143098) as a lead compound and introducing a substituted diarylamine group to create new nicotinamide derivatives. nih.gov These compounds are synthesized and characterized using techniques such as 1H-NMR, 13C-NMR, and ESI-MS. nih.gov

Another strategy involves the combination of nicotinic acid and thiophene (B33073) substructures to generate N-(thiophen-2-yl) nicotinamide derivatives with potential fungicidal activity. mdpi.com The synthesis of these compounds often involves the reaction of a nicotinoyl chloride with an appropriate amine.

Furthermore, thiazolidinone derivatives of nicotinic acid have been synthesized by reacting Schiff bases with thioglycolic acid. researchgate.net The Schiff bases themselves are prepared from nicotinic acid hydrazide and various aromatic aldehydes. researchgate.net

| Derivative Class | Synthetic Strategy | Potential Application |

| Nicotinamides with diarylamine scaffold | Splicing of a substituted diarylamine group. nih.gov | Fungicides. nih.gov |

| N-(thiophen-2-yl) nicotinamides | Combination of nicotinic acid and thiophene substructures. mdpi.com | Fungicides. mdpi.com |

| Thiazolidinone derivatives | Reaction of Schiff bases with thioglycolic acid. researchgate.net | Antimicrobial, anti-inflammatory, analgesic. researchgate.net |

Coordination with Metal Ions for Complex Formation

Nicotinic acid and its derivatives can act as ligands, forming coordination complexes with various metal ions. google.comresearchgate.netorientjchem.orglibretexts.orgnih.gov The formation of these complexes is a result of the Lewis acid-base interaction between the metal ion (Lewis acid) and the electron pair donor groups on the ligand (Lewis base). libretexts.org For nicotinic acid, coordination can occur through the heterocyclic nitrogen atom and/or the oxygen atom of the carboxyl group. orientjchem.org

The stability of these complexes has been studied, and for nicotinic acid, the stability with some transition metal ions follows the Irving-Williams series. researchgate.netnih.gov The formation of 1:1 and 1:2 metal-ligand complexes has been reported. researchgate.net

| Metal Ion | Ligand | Coordination Site(s) | Complex Stoichiometry |

| Transition Metals (e.g., Cu(II), Zn(II), Mn(II)) | Nicotinic acid | Heterocyclic nitrogen, carboxylate oxygen orientjchem.org | 1:1, 1:2 researchgate.net |

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of synthetic transformations involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes. The reactivity of 2-substituted nicotinic acids has been studied by determining the rate constants for their reaction with diazodiphenylmethane (B31153) in various aprotic solvents. researchgate.net The kinetic data were correlated using the Kamlet-Taft solvatochromic equation, which helps in understanding the influence of the solvent on the reaction rate. researchgate.net The substituent effect on the reactivity was also analyzed using the Hammett equation. researchgate.net

In a related context, mechanistic studies on malonic acid-mediated acylation have shown that the reaction proceeds via a reactive ketene (B1206846) intermediate. nih.gov This method is applicable to a wide range of molecules, including peptides. nih.gov DFT studies support a concerted mechanism for the formation of CO2 and ketene, leading to the thermodynamically stable acylated products. nih.gov While this study does not directly involve this compound, the principles of acylation via ketene intermediates are relevant to the broader understanding of carboxylic acid reactivity.

Spectroscopic and Analytical Characterization in 2 Methylnicotinic Acid Research

Advanced Spectroscopic Techniques for Structural Elucidation

Modern analytical chemistry employs several key spectroscopic methods to characterize molecules like 2-Methylnicotinic acid. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), each offering unique insights into the compound's structure.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it allows for the precise determination of the connectivity and chemical environment of atoms.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each chemically non-equivalent proton are expected. The structure contains a methyl group, three aromatic protons on the pyridine (B92270) ring, and a carboxylic acid proton. The aromatic protons are expected to appear in the downfield region of the spectrum (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The methyl group protons will appear further upfield, as they are attached to an sp³-hybridized carbon. The carboxylic acid proton is typically observed as a broad singlet at a very downfield chemical shift, often above δ 10.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~2.5 | Singlet (s) |

| Aromatic H (C4-H) | ~7.2-7.4 | Doublet of doublets (dd) |

| Aromatic H (C5-H) | ~8.1-8.3 | Doublet of doublets (dd) |

| Aromatic H (C6-H) | ~8.5-8.7 | Doublet of doublets (dd) |

Note: Predicted values are based on typical chemical shift ranges for pyridine and carboxylic acid functional groups.

The ¹³C NMR spectrum of this compound provides information on all seven carbon atoms in the molecule, as they are each in a unique chemical environment. The spectrum will show distinct peaks for the methyl carbon, the five carbons of the pyridine ring, and the carboxylic acid carbonyl carbon. The carbonyl carbon is the most deshielded and appears furthest downfield (δ 160-180 ppm). The aromatic carbons appear in the intermediate region (δ 110-160 ppm), while the aliphatic methyl carbon is the most shielded and appears furthest upfield (δ 15-30 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | 18-25 |

| Aromatic C (C3) | 125-135 |

| Aromatic C (C4) | 120-130 |

| Aromatic C (C5) | 135-145 |

| Aromatic C (C2) | 150-160 |

| Aromatic C (C6) | 150-160 |

Note: Predicted values are based on typical chemical shift ranges for substituted pyridines and carboxylic acids.

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound is characterized by several key absorption bands. A very broad peak is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carboxylic acid group gives rise to a strong, sharp absorption band around 1700 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. Additionally, C=C and C=N stretching vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500-3300 | Strong, Very Broad |

| C-H Stretch | Aromatic Ring | 3000-3100 | Medium to Weak |

| C-H Stretch | Methyl Group | 2850-2960 | Medium |

| C=O Stretch | Carboxylic Acid | 1680-1730 | Strong, Sharp |

| C=C / C=N Stretch | Aromatic Ring | 1400-1600 | Medium to Strong |

| C-O Stretch | Carboxylic Acid | 1210-1320 | Strong |

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings. This compound, containing a pyridine ring, is expected to exhibit absorption in the UV region due to π→π* electronic transitions within the aromatic system. For comparison, the parent compound, nicotinic acid, shows characteristic absorption peaks at approximately 213 nm and 261 nm in an acidic solution. The presence of the methyl group on the ring is a minor structural modification and is expected to cause only a slight shift (bathochromic or hypsochromic) in these absorption maxima.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Chromophore | Expected λₘₐₓ (nm) |

|---|---|---|

| π→π* | Pyridine Ring | ~210-220 |

Note: Expected values are based on the known spectrum of nicotinic acid.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound (C₇H₇NO₂), the nominal molecular weight is 137.14 g/mol . In a typical mass spectrum, a molecular ion peak ([M]⁺) would be expected at an m/z value of 137.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass, allowing for the determination of the precise elemental formula. The exact mass of this compound is calculated as 137.047678466 Da. HRMS can distinguish this value from other molecular formulas that have the same nominal mass, thus serving as a powerful tool for confirming the compound's identity.

Table 5: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇NO₂ | |

| Molecular Weight (Nominal) | 137.14 g/mol | |

| Expected Molecular Ion (m/z) | 137 | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Methods for Purity and Analysis

Chromatography is a fundamental tool for separating this compound from impurities, reaction byproducts, or other components in a mixture. The choice of chromatographic method depends on the specific analytical goal, ranging from routine purity checks to detailed quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound and is widely used in quality control. thermofisher.com The method offers high resolution, sensitivity, and reproducibility. A common approach for analyzing pyridinecarboxylic acid isomers and their derivatives is reversed-phase HPLC. sielc.comsielc.com

In a typical HPLC analysis of this compound, a stationary phase with non-polar characteristics, such as a C18 column, is employed. The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, often with an acidic pH to ensure the carboxylic acid group is protonated. sielc.comhelixchrom.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification under specific chromatographic conditions. Detection is commonly achieved using a UV detector, as the pyridine ring in this compound absorbs ultraviolet light. sielc.comhelixchrom.com

The purity of a this compound sample is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks. Commercial suppliers of this compound often specify a purity of ≥98.0% as determined by HPLC. thermofisher.com

Table 1: Illustrative HPLC Parameters for Analysis of Pyridinecarboxylic Acid Derivatives

| Parameter | Typical Value/Condition |

| Column | Reversed-Phase C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 255 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For more sensitive and selective detection, especially in complex matrices, HPLC is often coupled with mass spectrometry (MS). rsc.org LC-MS combines the separation power of liquid chromatography with the mass-analyzing capability of a mass spectrometer. bevital.nonih.gov This hyphenated technique is invaluable for both qualitative and quantitative analysis of this compound and its potential metabolites.

The chromatographic part of the analysis is similar to that of HPLC, though mobile phase additives must be volatile (e.g., formic acid instead of phosphoric acid) to be compatible with the mass spectrometer's ion source. sielc.com After elution from the HPLC column, the analyte is introduced into the ion source of the mass spectrometer, typically an electrospray ionization (ESI) source, which generates gas-phase ions of the this compound molecules. nih.gov

The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). For this compound (C7H7NO2), the expected protonated molecule [M+H]+ would have an m/z of approximately 138.14. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting product ions. bevital.no This technique, often employing selected reaction monitoring (SRM), provides exceptional specificity and is crucial for quantitative studies in biological fluids. nih.govresearchgate.net

Table 2: Representative LC-MS Parameters for Nicotinic Acid Analog Analysis

| Parameter | Typical Value/Condition |

| LC Column | Waters Spherisorb 5 µm CNRP, 4.6 x 150 mm |

| Mobile Phase | A: Acetonitrile with 0.1% Formic Acid; B: Water with 0.1% Formic Acid |

| Gradient | Linear gradient from 45% A to 10% A |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Triple Quadrupole |

| Monitored Transition | For a related compound, Nicotinic Acid: m/z 124 → 80 |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of this compound. fishersci.com It is particularly useful for monitoring the progress of chemical reactions, checking the purity of fractions during purification, and identifying compounds by comparison with a standard. researchgate.net

In TLC, a thin layer of an adsorbent material, typically silica gel, coated on a plate of glass or aluminum serves as the stationary phase. researchgate.net A small spot of the this compound solution is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable solvent mixture (the mobile phase). The mobile phase ascends the plate by capillary action, and the components of the sample move up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases.

For separating carboxylic acids like this compound, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or methanol) is often used. researchgate.net Due to the acidic nature of the carboxyl group, these compounds can sometimes produce elongated or "tailing" spots on the silica gel plate. This can often be remedied by adding a small amount of a volatile acid, such as acetic or formic acid, to the mobile phase, which suppresses the ionization of the analyte and leads to more compact spots. researchgate.net

The position of the separated spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The Rf value is a characteristic of the compound in a given TLC system and can be used for its identification.

Table 3: General TLC System for Pyridinecarboxylic Acids

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase Example | Dichloromethane:Methanol (B129727):Acetic Acid (96:3:1) |

| Visualization | UV light (254 nm) or chemical staining agents |

X-ray Diffraction Analysis for Solid-State Structures

In this technique, a beam of X-rays is directed at a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the crystal can be constructed, from which the atomic structure of the molecule can be deduced.

The structural information obtained from X-ray diffraction is crucial for understanding the physical properties of this compound, such as its melting point and solubility. It is also fundamental in the study of polymorphism, where a compound can exist in different crystalline forms. While the crystal structure of this compound itself is not widely reported in publicly accessible databases, the technique has been successfully applied to determine the structures of closely related pyridine carboxylic acids and their co-crystals. rsc.orgresearchgate.net

Table 4: Information Gained from X-ray Diffraction Analysis

| Structural Information | Significance |

| Molecular Conformation | Provides the exact 3D shape of the molecule in the solid state. |

| Bond Lengths and Angles | Offers precise measurements of the geometric parameters of the molecule. |

| Crystal Packing | Reveals how individual molecules are arranged in the crystal lattice. |

| Intermolecular Interactions | Identifies and characterizes hydrogen bonds and other non-covalent interactions. |

Computational Chemistry and Theoretical Studies of 2 Methylnicotinic Acid

Quantum Chemical Calculations (e.g., DFT Approaches)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in studying the structural and electronic properties of nicotinic acid derivatives. jocpr.comdergipark.org.tr These methods offer a balance between computational cost and accuracy, enabling detailed analysis of molecular characteristics. For instance, studies on related compounds like 6-methylnicotinic acid and 2-(methylthio)nicotinic acid have utilized DFT methods, often with the B3LYP functional and basis sets like 6-311+G(d,p) or 6-311G(d,p), to optimize molecular geometry and predict various properties. jocpr.comresearchgate.net

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netirjweb.com A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required for electronic excitation. irjweb.comwuxibiology.com

In a theoretical study of 6-methylnicotinic acid, the HOMO-LUMO energy gap was calculated to be 5.4352 eV, indicating a relatively soft and polarizable molecule. jocpr.com For a derivative, 2-(methylthio)nicotinic acid, DFT calculations yielded a HOMO energy of -0.22937 atomic units (a.u.) and a LUMO energy of -0.06895 a.u., resulting in an energy gap of 0.16042 a.u. researchgate.net This gap is crucial as it corresponds to the molecule's electronic transition and influences its charge transfer interactions. researchgate.netirjweb.com

| Compound | Method | HOMO Energy | LUMO Energy | Energy Gap (ΔE) | Reference |

|---|---|---|---|---|---|

| 6-Methylnicotinic Acid | DFT/6-311+G(d,p) | Not Specified | Not Specified | 5.4352 eV | jocpr.com |

| 2-(methylthio)nicotinic acid | DFT/B3LYP/6-311G(d,p) | -0.22937 a.u. | -0.06895 a.u. | 0.16042 a.u. | researchgate.net |

The Molecular Electrostatic Potential (ESP), also known as the Molecular Electrostatic Potential (MEP) surface, is a valuable tool for predicting and interpreting molecular interactions. researchgate.netlibretexts.org It maps the charge distribution of a molecule in 3D, allowing for the visualization of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. libretexts.orgmdpi.com In an ESP map, regions of negative potential (typically colored red) are associated with an abundance of electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) indicate a relative absence of electrons and are susceptible to nucleophilic attack. libretexts.orgcore.ac.uk

ESP analysis has been used to understand the reactive sites of nicotinic acid derivatives. jocpr.comresearchgate.net By identifying the most negative or positive potential areas, researchers can predict sites for hydrogen bonding, biological recognition, and chemical reactions. researchgate.net For example, the ESP surface can reveal how a molecule like 2-methylnicotinic acid might interact with a biological receptor or another chemical species.

Molecular Dynamics (MD) Simulations in Elucidating Reactivity

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govrsc.org By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of molecular systems, offering insights into processes like conformational changes, solvent effects, and intermolecular interactions that are not accessible from static models. mdpi.comnih.gov

In the context of nicotinic acid derivatives, MD simulations have been employed to investigate association processes in aqueous solutions. mdpi.com A study on 2-aminonicotinic acid, a related compound, used MD simulations coupled with DFT to explore the formation of heterodimers and trimers in water. mdpi.com These simulations revealed that the interaction between the nicotinic acid derivative and a coformer (maleic acid) was more favorable than self-association, highlighting the crucial role of specific intermolecular hydrogen bonds in the assembly process. mdpi.com Such studies are vital for understanding the initial stages of processes like cocrystal formation and can elucidate the reactivity and interaction patterns of this compound in a solution environment.

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) modeling is a key concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. nih.gov By systematically modifying a chemical structure and observing the resulting changes in activity, researchers can identify the chemical features (pharmacophores) responsible for the desired biological effect.

SAR studies have been conducted on various derivatives of nicotinic acid to explore their therapeutic potential. For example, research on thionicotinic acid derivatives revealed their activity as vasorelaxant and antioxidant compounds. mdpi.comnih.gov In that study, modifications to the nicotinic acid core, such as the introduction of an adamantylthio group, led to potent vasorelaxation activity. mdpi.comnih.gov Molecular modeling was used to provide mechanistic insights into these activities. mdpi.comnih.gov Another study developed a comprehensive SAR for small molecule inhibitors of Nicotinamide (B372718) N-Methyltransferase (NNMT), where computer-based docking of nicotinamide analogues to the enzyme's binding site helped to establish a robust correlation between the ligand-enzyme interactions and the experimentally measured inhibitory activity. nih.gov These examples demonstrate how SAR modeling, often supported by computational docking, can guide the design of new derivatives of this compound with optimized biological functions.

Computational Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, providing a powerful complement to experimental measurements. Theoretical calculations can help in the assignment of complex spectra and provide a deeper understanding of the molecule's vibrational and electronic nature.

Studies on derivatives such as 2-(methylthio)nicotinic acid and 6-methylnicotinic acid have demonstrated the successful application of DFT in predicting their spectroscopic features. jocpr.comresearchgate.net

Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These calculated spectra are often compared with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra to validate the computational model and to make definitive assignments of the observed vibrational modes. jocpr.comresearchgate.net For 2-(methylthio)nicotinic acid, FT-IR and micro-Raman spectra were recorded and compared with theoretical results from DFT calculations. researchgate.net

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) can also be predicted computationally. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net Theoretical NMR predictions for 2-(methylthio)nicotinic acid were performed to simulate its NMR spectra in different solvents. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of molecules by calculating the energies of electronic transitions from the ground state to excited states. researchgate.net

This close agreement between calculated and experimental spectroscopic data provides strong evidence for the accuracy of the computed molecular structures and properties. jocpr.com

Biological and Medicinal Chemistry Research Involving 2 Methylnicotinic Acid

Investigations into Biological Activities of Derivatives

Derivatives of 2-Methylnicotinic acid have been the subject of numerous studies to evaluate their potential therapeutic applications. These investigations have unveiled a broad spectrum of biological activities, ranging from antimicrobial to anticancer effects.

Antimicrobial and Antibacterial Properties

The search for novel antimicrobial agents has led researchers to explore derivatives of this compound. Several studies have demonstrated the potent antibacterial activity of these compounds against a variety of bacterial strains.

One area of focus has been the synthesis of 2-methyl nicotinamide (B372718) derivatives as potential FabI inhibitors. The bacterial fatty acid biosynthesis (FAS-II) pathway is crucial for the survival of both Gram-positive and Gram-negative bacteria, making its enzymes attractive targets for antimicrobial drugs. The NADH enoyl reductases, part of the FAS-II pathway, are of particular interest. orientjchem.org

In a study focused on creating new compounds based on FabI inhibitor analogs, a series of 2-methyl nicotinamide derivatives were synthesized and tested for their antibacterial efficacy. The evaluation was conducted against two Gram-positive bacteria, Staphylococcus aureus and Bacillus subtilis, and two Gram-negative bacteria, Escherichia coli and Pseudomonas aeruginosa. orientjchem.org

The results indicated significant activity, particularly against the Gram-positive strains. For instance, the nicotinamide derivative designated as 9B exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against both Staphylococcus aureus and B. subtilis. Similarly, aldehyde derivatives 13C and 13D also showed bacterial resistance at an MIC of 32 µg/mL against the same Gram-positive bacteria. Other derivatives, 9C and 9D , demonstrated antibacterial resistance at an MIC of 64 µg/mL. orientjchem.org

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 9B | Staphylococcus aureus | 32 |

| 9B | Bacillus subtilis | 32 |

| 13C | Staphylococcus aureus | 32 |

| 13C | Bacillus subtilis | 32 |

| 13D | Staphylococcus aureus | 32 |

| 13D | Bacillus subtilis | 32 |

| 9C | Gram-positive bacteria | 64 |

| 9D | Gram-positive bacteria | 64 |

Anti-inflammatory Properties

Chronic inflammation is a key factor in a multitude of diseases, prompting extensive research into novel anti-inflammatory compounds. Derivatives of nicotinic acid have emerged as promising candidates in this area.

Studies have been conducted to synthesize and assess the anti-inflammatory potential of new series of compounds derived from the nicotinic acid scaffold. In this research, well-known anti-inflammatory drugs such as ibuprofen, celecoxib, and indomethacin were used as standards for comparison. The newly created compounds were screened in vitro for their ability to reduce inflammation. researchgate.net

The results of these screenings were promising, with all tested compounds showing significant anti-inflammatory effects. Notably, these effects were achieved without compromising the viability of macrophage cells, which is a crucial aspect of their potential therapeutic use. researchgate.net Certain compounds, specifically 4d, 4f, 4g, 4h, and 5b , were identified as having the most powerful nitrite inhibition activity, which is a key indicator of anti-inflammatory potential. researchgate.net

Further investigation into the most active of these compounds involved evaluating their impact on the levels of important inflammatory markers, including TNF-α, IL-6, iNOS, and COX-2, in macrophage cells that had been stimulated with LPS/INF γ. The five most potent compounds demonstrated an ability to inhibit these inflammatory cytokines that was comparable to that of ibuprofen. researchgate.net

In other research, a series of 2-substituted phenyl derivatives of nicotinic acid were synthesized and evaluated for their anti-inflammatory and analgesic activities. Compounds that included a 2-bromophenyl substituent, namely 4a, c, and d , showed notable anti-inflammatory and pain-relieving effects when compared to the reference drug, mefenamic acid. Among these, compound 4c was identified as the most biologically active, with a strong dual anti-inflammatory and analgesic profile. The study also found that these compounds significantly lowered the serum levels of the inflammatory cytokines TNF-α and IL-6. nih.govijsrst.com

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases. This has spurred interest in the antioxidant capabilities of various chemical compounds, including derivatives of nicotinic acid.

In a study focused on the development of new cytotoxic agents based on nicotinic acid, the antioxidant potential of the synthesized compounds was also investigated. The researchers measured the levels of superoxide dismutase (SOD), a critical antioxidant enzyme, to determine the antioxidant capacity of these new derivatives. nih.gov

The findings revealed that one particular compound, 5c , exhibited an SOD level that was nearly on par with that of ascorbic acid, a well-known and potent antioxidant. This result suggests that compound 5c possesses both cytotoxic and antioxidant properties, making it a compound of significant interest for further research. The dual activity of this compound highlights the potential for developing multi-functional therapeutic agents from the nicotinic acid scaffold. nih.gov

Antiproliferative/Anticancer Activity

The quest for more effective and selective anticancer drugs is a continuous effort in medicinal chemistry. Nicotinic acid-based derivatives have been designed and synthesized with the aim of creating novel cytotoxic agents that can selectively target cancer cells.

One study focused on developing compounds with inhibitory efficacy against the vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. The newly synthesized compounds were screened for their cytotoxicity against a panel of 60 human cancer cell lines. nih.gov

Among the synthesized derivatives, compounds 5b and 5c were identified as the most active. These compounds, along with the standard anticancer drugs sorafenib and doxorubicin, were further investigated against HCT-15, PC-3, and CF-295 cancer cell lines. Compound 5c demonstrated the highest cytotoxic potential, even surpassing doxorubicin against the HCT-15 and PC-3 tumor cell lines. Furthermore, it showed greater cytotoxic potential and selectivity towards the HCT-15 cell line compared to sorafenib. nih.gov

Compound 5c also exhibited promising inhibition of VEGFR-2 with an IC50 of 0.068 μM and showed superior selectivity for VEGFR-2 over other growth factor receptors. This inhibition led to a reduction in both total and phosphorylated VEGFR-2 and induced apoptosis, as indicated by a significant increase in caspase-3 levels. nih.gov

In a separate line of research, new benzothienopyrimidine derivatives were developed as dual inhibitors of EGFR and ARO. Several of these compounds showed potent anticancer activity, with some being up to 20 times more active than erlotinib and up to 11 times more potent than letrozole in MTT assays. Compound 12 from this series was a potent dual EGFR and ARO inhibitor and was found to induce caspase-9 activation, cause cell cycle arrest, and significantly increase apoptosis. semanticscholar.org

Another study focused on 3-methylquinoxaline-based derivatives as potential VEGFR-2 inhibitors. Compounds 15b and 17b from this series showed significant antiproliferative effects against MCF-7 and HepG-2 human cancer cell lines, with IC50 values ranging from 2.3 to 5.8 μM. Compound 17b was identified as a particularly potent VEGFR-2 inhibitor with an IC50 of 2.7 nM. semanticscholar.org

| Compound | Target/Assay | Activity (IC50) | Cancer Cell Line(s) |

|---|---|---|---|

| 5c | VEGFR-2 Inhibition | 0.068 µM | HCT-15, PC-3 |

| 12 | EGFR Inhibition | 0.045 µM | MCF-7 |

| 12 | ARO Inhibition | 0.146 µM | |

| 15b | Antiproliferative | 2.3 - 5.8 µM | MCF-7, HepG-2 |

| 17b | |||

| 17b | VEGFR-2 Inhibition | 2.7 nM | - |

Neuroprotection and Neuronal Health

The potential for this compound derivatives to support neuronal health and provide neuroprotection is an emerging area of research. While direct studies on this compound itself are limited in this context, research on related nicotinic acid compounds provides valuable insights.

A study on a novel molecule, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate , which incorporates both a 3-hydroxypyridine and a nicotinate pharmacophore, has shown promising results. This compound demonstrated a pronounced retinoprotective effect in a model of retinal ischemia-reperfusion. The neuroprotective properties of this molecule are thought to be linked to the combined antioxidant and microcirculation-improving effects of its two main components. The 3-hydroxypyridine part of the molecule is known for its ability to reduce glutamate excitotoxicity, a key factor in neuronal damage. mdpi.com

In another study, the neuroprotective effects of nicotinamide , a form of vitamin B3, were investigated in the context of diabetic retinopathy. The research found that nicotinamide treatment attenuated retinal neurodegeneration in diabetic rats. This protective effect was attributed to a reduction in oxidative DNA damage and support for DNA repair mechanisms. nih.gov

Furthermore, research into Nicotinamide N-methyltransferase (NNMT) and its metabolite 1-methylnicotinamide (MeN) has revealed their cytoprotective capabilities. Expression of NNMT in human neuroblastoma cells was found to offer protection against mitotoxicity induced by various toxins that affect mitochondrial function. While MeN alone showed some protective effects, the full cytoprotective action of NNMT appears to involve additional mechanisms beyond just the production of MeN. nih.gov

Mechanistic Studies of Biological Interactions

Understanding the molecular mechanisms through which the derivatives of this compound exert their biological effects is crucial for the development of targeted therapies. Research has begun to elucidate these mechanisms across the various observed activities.

For their antimicrobial activity , docking studies of 2-methyl nicotinamide derivatives have shown that these molecules fit well into the active site of the FabI enzyme. Their binding energies are often greater than that of the standard molecule, triclosan, suggesting a strong interaction with the enzyme. This inhibition of the FabI enzyme, which is essential for bacterial fatty acid synthesis, is the likely mechanism behind their antibacterial effects. orientjchem.org

The anti-inflammatory properties of these derivatives appear to be mediated through the inhibition of key inflammatory pathways. Molecular docking studies have shown that some of the most potent anti-inflammatory compounds bind effectively to the active site of the COX-2 enzyme. This is consistent with their observed ability to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov The anti-inflammatory effects of nicotinic acid in human monocytes have been shown to be mediated by the GPR109A receptor and are independent of prostaglandin pathways, involving the inhibition of the NF-κB signaling pathway. nih.gov

The antioxidant mechanism of nicotinic acid derivatives is believed to involve direct radical scavenging. The presence of hydroxyl groups and a conjugated aromatic system allows these molecules to donate a hydrogen atom or an electron to neutralize free radicals. The two primary mechanisms for this are Hydrogen Atom Transfer (HAT) and Single-Electron Transfer (SET). nih.govmdpi.com

In the context of anticancer activity , the primary mechanism of action for the most potent derivatives is the inhibition of VEGFR-2. By binding to the VEGFR-2 pocket, these compounds block the signaling pathway that leads to angiogenesis, thereby cutting off the blood supply to tumors. This inhibition also leads to the induction of apoptosis, as evidenced by the increased levels of caspase-3. nih.gov For some derivatives, the anticancer effect is achieved through the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest in the G2/M phase, ultimately causing cell death. mdpi.com

The neuroprotective mechanisms are likely multifaceted. The antioxidant properties of these compounds help to mitigate oxidative stress, a major contributor to neuronal damage. Additionally, the ability of some derivatives to reduce glutamate excitotoxicity prevents the overstimulation of glutamate receptors, which can lead to cell death. mdpi.com The involvement of nicotinic acid derivatives in NAD+ metabolism is also crucial, as NAD+ is essential for cellular energy production and DNA repair, both of which are vital for neuronal survival and function. mdpi.comnih.gov

Interaction with Biological Targets (e.g., Enzymes, Receptors)

This compound serves as a key intermediate in the synthesis of pharmacologically active molecules that interact with specific biological targets. Notably, it is a building block for the synthesis of ML-120B, a specific ATP-competitive inhibitor of IKK beta (Inhibitor of nuclear factor kappa-B kinase subunit beta). It is also an intermediate in the creation of the oncolytic drug BAY-1082439 google.com. These applications indicate that the this compound scaffold is incorporated into larger molecules designed to inhibit specific enzymes involved in cellular signaling and cancer pathways.

Regulation of RNA Splicing

The imidazolide (B1226674) derivative of this compound, NAI, has been described as a small molecule capable of regulating RNA splicing biosynth.com. It is suggested to inhibit the transcription of certain genes by binding to the RNA sequence and creating a stable complex biosynth.com. However, the predominant body of scientific literature focuses on the utility of this compound imidazolide (NAI) as a chemical probe to investigate RNA structure, rather than as a direct modulator of splicing activity. The structural information obtained from NAI probing can reveal features of RNA that are critical for the regulation of splicing. RNA structure is a key determinant in the binding of splicing factors and the definition of exon-intron boundaries mdpi.comrsc.org. Modifications such as 2′-O-methylation on RNA are known to regulate splicing through the recruitment of specific binding proteins biorxiv.org. Therefore, while not a direct regulator itself, this compound, through its derivative NAI, is a tool to study the structural basis of RNA splicing regulation.

Role in Metabolic Pathways (e.g., NAD/NADP Synthesis)

This compound is a derivative of nicotinic acid (also known as niacin or vitamin B3), a central precursor in the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+) and Nicotinamide Adenine Dinucleotide Phosphate (NADP+) metwarebio.commdpi.com. In humans and other organisms, nicotinic acid is converted to NAD+ through the Preiss-Handler pathway mdpi.comnih.gov. This pathway involves the conversion of nicotinic acid to nicotinic acid mononucleotide (NaMN) by the enzyme nicotinate phosphoribosyltransferase (NaPRTase) nih.govresearchgate.net. Subsequent enzymatic steps lead to the formation of nicotinic acid adenine dinucleotide (NaAD+) and finally NAD+ nih.gov.

Given that this compound shares the core pyridine (B92270) carboxylic acid structure of nicotinic acid, it is plausible that it may interact with the enzymes of the NAD+ biosynthetic pathways. However, specific studies detailing the metabolism of this compound via these pathways are not extensively documented. The integrity of these metabolic routes is crucial for maintaining cellular redox balance and supporting a myriad of cellular processes, including energy metabolism, DNA repair, and cell signaling nih.gov.

This compound Imidazolide (NAI) as a Biochemical Tool

RNA Selective 2′-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) Probing

This compound imidazolide (NAI) is a highly effective chemical probe used in a technique called Selective 2′-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) merckmillipore.comsigmaaldrich.cnthomassci.com. SHAPE is a powerful method for analyzing RNA secondary structure at single-nucleotide resolution rndsystems.com. The technique relies on the principle that the 2'-hydroxyl group of a ribonucleotide is more reactive to acylation when the nucleotide is conformationally flexible, which is characteristic of single-stranded or unstructured regions of an RNA molecule nih.govnih.gov. In contrast, nucleotides constrained by base-pairing in helical regions are less reactive merckmillipore.com.

NAI, as an electrophilic acylating agent, reacts with the nucleophilic 2'-hydroxyl group on the ribose sugar of flexible nucleotides, forming a bulky 2'-O-adduct merckmillipore.com. These adducts can be detected because they block the progression of reverse transcriptase during primer extension, a process used to create a complementary DNA (cDNA) copy of the RNA. By analyzing the points at which the reverse transcriptase stops, researchers can map the flexible, and therefore likely unpaired, regions of an RNA molecule merckmillipore.comnih.gov.

NAI is one of several reagents developed for SHAPE, and it offers advantages such as high cell permeability and greater stability in water compared to other reagents, making it particularly suitable for in vivo studies rndsystems.com. The information from SHAPE experiments using NAI can be used as constraints to generate highly accurate models of RNA secondary structure nih.gov.

Mechanisms of 2′-OH Acylation

The acylation of the RNA 2'-hydroxyl (2'-OH) group by this compound imidazolide (NAI) is a chemical reaction influenced by several factors, including steric and inductive effects nih.gov. The 2'-OH group of RNA is an alcohol, and its reactivity in an aqueous environment is unusual. The reaction proceeds via a nucleophilic attack of the 2'-oxygen on the carbonyl carbon of NAI nih.gov.

Key mechanistic aspects include:

Nucleophilicity of the 2'-OH: The local electronic environment significantly impacts the nucleophilicity of the 2'-hydroxyl group. A rapid pre-equilibrium to form a more reactive 2'-oxyanion is thought to precede the acylation step nih.gov. Inductive effects from neighboring electronegative atoms, such as the 3' and 4' oxygens of the ribose ring, contribute to the reactivity of the 2'-OH group nih.govnih.gov.

Role of Neighboring Groups: It has been suggested that the adjacent phosphate group may play a role in kinetically assisting the reaction by acting as a general base, deprotonating the 2'-OH to enhance its nucleophilicity nih.gov.

Steric Hindrance: The local structure of the RNA molecule imposes steric constraints. The 2'-OH in a constrained A-form helix, typical of RNA double strands, is sterically hindered, reducing its accessibility and reactivity towards NAI. In contrast, flexible, unpaired nucleotides can more easily adopt a conformation suitable for the acylation reaction to occur nih.gov.

Kinetics studies have been performed to quantify the reaction rates of NAI with various mono- and dinucleotides, providing insight into these modulating factors nih.gov.

Interactive Table: Kinetic Data for NAI Acylation Below are second-order rate constants (k₂) for the acylation of various nucleotides by NAI, illustrating the influence of the local chemical environment.

| Compound | Reacting Nucleotide | k₂ (M⁻¹s⁻¹) | Notes |

| 5'-AMP | Adenosine | 14 | Standard mononucleotide reactivity. |

| 5'-CMP | Cytidine | 4.8 | Lower reactivity compared to other nucleotides. |

| 5'-GMP | Guanosine | 11 | |

| 5'-UMP | Uridine | 12 | |

| ApA | Adenosine | 1.8 | Steric hindrance from the 3'-adjacent nucleotide reduces the rate. |

| CpA | Adenosine | 2.5 | |

| GpA | Adenosine | 2.5 | |

| UpA | Adenosine | 3.5 | |

| 2'-deoxyadenosine (dA) | Adenosine | <0.25 | Lack of 2'-OH prevents acylation. |

| 2'-fluoro-2'-deoxyadenosine | Adenosine | 1.5 | The inductive effect of fluorine is tested. |

Data sourced from kinetic studies on nucleotide acylation by NAI. The reacting nucleotide in dinucleotides is shown in bold. nih.gov

Live-Cell RNA Structure Profiling

A significant advantage of this compound imidazolide (NAI) is its utility for probing RNA structure inside living cells (in vivo) merckmillipore.comrndsystems.com. Early RNA probing methods were largely limited to in vitro conditions, which may not accurately reflect the true structure of RNA within the complex cellular environment where it interacts with proteins, other nucleic acids, and small molecules nih.gov.

NAI was specifically developed to overcome the limitations of earlier SHAPE reagents, which often had poor cell permeability or short half-lives in aqueous environments cdc.gov. Key features of NAI that make it ideal for live-cell studies include:

High Cell Permeability: NAI can rapidly cross cell membranes to modify RNA molecules within the cell merckmillipore.comrndsystems.com.

Enhanced Stability and Solubility: Compared to early isatoic anhydride-based reagents, acylimidazole reagents like NAI have extended half-lives (around 30 minutes) and greater solubility, allowing for more robust and reproducible modification in vivo nih.govcdc.gov.

Low Toxicity: The reagent is formulated to have low levels of toxicity, permitting the analysis of RNA structure in living, unperturbed cells merckmillipore.com.

The use of NAI in live cells has enabled researchers to compare RNA structures in vivo versus in vitro, revealing how the cellular environment and interactions with RNA-binding proteins can shape RNA folding nih.govcdc.gov. Studies have shown that NAI gives stronger signals with lower background noise compared to other reagents like 1M7 for in vivo measurements nih.gov. This has allowed for the structural analysis of not only highly abundant ribosomal RNAs but also less abundant transcripts like non-coding RNAs and mRNAs within their native cellular context cdc.gov.

Interactive Table: Comparison of Common SHAPE Reagents for In Vivo Probing

| Reagent | Chemical Class | Half-life (in water) | Key Advantages for In Vivo Use |

| NAI (this compound imidazolide) | Acylimidazole | ~30 min | High cell permeability, good solubility, low toxicity, strong signal in vivo merckmillipore.comnih.govcdc.gov. |

| 1M7 (1-methyl-7-nitroisatoic anhydride) | Isatoic Anhydride | ~10 min | Well-validated, effective in many cell types nih.govnih.gov. |

| NMIA (N-methylisatoic anhydride) | Isatoic Anhydride | <1 min | Rapid reaction, but limited in vivo efficacy reported in some studies nih.govcdc.gov. |

| NAI-N₃ (this compound imidazolide-azide) | Acylimidazole | Not specified | Cell-permeable, allows for downstream enrichment via click chemistry nih.gov. |

RNA Structural Dynamics and Chemical Probing Experiments

A derivative of this compound, this compound imidazolide (NAI), is a key reagent in Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) experiments. SHAPE is a technique used to probe the structure of RNA by acylating the 2'-hydroxyl group of the ribose sugar in flexible, or single-stranded, nucleotides. The resulting modification can be detected by reverse transcription, where the enzyme either pauses or introduces a mutation at the site of acylation. This information provides a nucleotide-resolution map of RNA flexibility, which is crucial for determining its secondary and tertiary structure.

NAI is particularly useful in these experiments due to its chemical properties. Unlike some other SHAPE probes that utilize an anhydride moiety, NAI contains an imidazole leaving group, which activates the carboxylic acid for the acylation reaction. This distinction in its mechanism of action contributes to its utility in probing RNA structure under various conditions, including within living cells. The reactivity of NAI with the 2'-hydroxyl group is sensitive to the local structural environment of the RNA, allowing researchers to infer which nucleotides are constrained by base-pairing or other interactions and which are more dynamic.

Recent studies have employed NAI in conjunction with other chemical probes like dimethyl sulfate (DMS) to investigate the relationship between RNA structural dynamics and the chemical probing process itself. These experiments have revealed that the binding of chemical probes can, in some instances, modulate the local RNA structure, a cooperative effect that is dependent on both the concentration and the size of the probe. Understanding these nuances is critical for the accurate interpretation of chemical probing data and for refining computational models of RNA structure.

Application in Studying RNA G-quadruplexes (rG4s)

The study of non-canonical RNA structures, such as G-quadruplexes (rG4s), has been significantly advanced by the application of chemical probing techniques that utilize this compound imidazolide (NAI). rG4s are four-stranded structures formed in guanine-rich regions of RNA that are implicated in a variety of biological processes. The unique structural features of rG4s can present challenges for traditional RNA structure probing methods.

Mutational Profiling (MaP) Approaches

Mutational profiling, or MaP, is a powerful high-throughput sequencing-based method for analyzing RNA structure. In SHAPE-MaP, the sites of 2'-hydroxyl acylation by a SHAPE reagent, such as this compound imidazolide (NAI), are identified as mutations in the cDNA synthesized during reverse transcription. This approach offers a significant advantage over traditional methods that rely on reverse transcriptase stopping, as it captures structural information in the form of sequence changes, which can be less prone to biases in library preparation and sequencing.

The use of NAI in SHAPE-MaP experiments allows for the probing of RNA structure in a variety of contexts, including in vivo. The resulting mutational profiles provide a quantitative measure of nucleotide flexibility, which can be used to generate highly accurate models of RNA secondary structure. The comprehensive nature of MaP, which can detect various types of mutations including mismatches, insertions, and deletions, contributes to the richness of the structural information obtained.

The development of sophisticated software, such as ShapeMapper 2, has further enhanced the accuracy and utility of SHAPE-MaP data. These tools are designed to carefully handle all classes of adduct-induced sequence changes, correct for sequence variants, and apply rigorous quality control measures. This has enabled the identification of RNA adduct sites with a level of accuracy comparable to traditional, low-throughput methods, thereby facilitating the de novo discovery of functional RNA motifs on a large scale.

SHALiPE (Selective 2′-Hydroxyl Acylation with Lithium Ion-Based Primer Extension)

SHALiPE is a specialized chemical probing technique that couples the use of this compound imidazolide (NAI) with lithium ion-based primer extension to specifically map RNA G-quadruplexes (rG4s) at single-nucleotide resolution. This method provides a characteristic structural fingerprint for rG4s, allowing for their unambiguous identification and characterization within complex RNA molecules.

The SHALiPE methodology involves the selective 2'-hydroxyl acylation of RNA with NAI under conditions that favor either the folded (in the presence of potassium ions) or unfolded (in the presence of lithium ions) state of G-quadruplexes. The subsequent primer extension is performed in the presence of lithium ions, which helps to resolve reverse transcriptase stops that are characteristic of rG4 structures. This approach has been successfully applied to investigate the formation of rG4s in biologically important non-coding RNAs, such as human precursor microRNA 149.

The utility of SHALiPE has been further extended to transcriptome-wide studies through the development of SHALiPE-Seq. This high-throughput sequencing approach has been used to determine the folding state of G-rich regions in vivo, providing direct evidence for the formation of rG4 structures in living eukaryotic cells, including in plants like Arabidopsis and rice. The ability of SHALiPE-Seq to discriminate between folded and unfolded G-rich regions offers a powerful tool for understanding the biological roles of rG4s in gene regulation and other cellular processes.

| Technique | Key Reagent | Ion Used in Primer Extension | Primary Application |

| SHALiPE | This compound imidazolide (NAI) | Lithium (Li+) | Mapping RNA G-quadruplexes (rG4s) at single-nucleotide resolution |

Enzymatic Transformations and Biocatalysis involving Nicotinic Acid Derivatives

While specific research on the enzymatic transformation of this compound is not extensively documented, the broader field of biocatalysis involving nicotinic acid and its derivatives provides a relevant context. The industrial production of nicotinic acid has seen a shift from traditional chemical methods towards more sustainable biocatalytic processes. These enzymatic syntheses often utilize microbial hydrolytic enzymes, such as nitrilases and amidases, to convert commercially available substrates like 3-cyanopyridine or nicotinamide into nicotinic acid.

These biocatalyst-mediated reactions offer several advantages, including milder reaction conditions, high selectivity, and reduced environmental impact compared to conventional chemical synthesis. The enzymes involved, such as nitrilase, catalyze the hydrolysis of a nitrile group directly to a carboxylic acid. Research in this area has focused on improving the efficiency and stability of these enzymes through protein engineering and the use of immobilized whole-cell systems for continuous production.

Although direct enzymatic transformations of this compound are not a primary focus in the current literature, the principles of biocatalysis established for nicotinic acid suggest potential avenues for future research. For instance, enzymes could potentially be engineered to act on substituted pyridines like this compound for the synthesis of novel compounds with pharmaceutical or other industrial applications.

Nanozyme Activity of Coordination Complexes

The field of nanozymes, which are nanomaterials with enzyme-like characteristics, has seen significant growth, with a focus on their potential applications in biosensing, therapeutics, and environmental remediation. While the nanozyme activity of coordination complexes specifically involving this compound has not been extensively reported, the study of metal complexes with related nicotinic acid derivatives provides a basis for understanding their potential catalytic properties.

Coordination complexes of various transition metals with ligands derived from nicotinic acid have been synthesized and their catalytic activities explored in different chemical reactions. For example, molybdenum(VI) complexes with hydrazonato ligands derived from nicotinic hydrazide have been shown to act as catalysts for the epoxidation of cyclooctene. The catalytic efficiency of these complexes is influenced by their structure and the lability of the ligands.

Research into nanozymes often focuses on mimicking the activity of natural enzymes like peroxidases, oxidases, and catalases. Metal-organic frameworks (MOFs) and other coordination polymers are a class of materials that have been investigated for their nanozyme activity. Given that this compound can form stable coordination complexes with a variety of metal ions, it is plausible that such complexes could exhibit nanozyme activity. Future research may explore the synthesis and characterization of this compound-based coordination complexes as novel nanozymes with tailored catalytic properties for specific applications.

Drug Discovery and Development Considerations

This compound serves as a crucial intermediate in the synthesis of several compounds with potential therapeutic applications. Its structural framework is a valuable building block for the development of new drugs targeting a range of diseases.

A notable example of its application is in the synthesis of ML-120B, a specific ATP-competitive IKK beta inhibitor, and BAY-1082439, an oncolytic drug candidate. In the synthesis of ML-120B, this compound is coupled with another chemical entity in a key step to form the final active molecule. This highlights the importance of this compound as a precursor in the development of targeted therapies for cancer and inflammatory diseases.

The versatility of this compound as a synthetic intermediate is further demonstrated by its use in the creation of various derivatives with potential biological activities. For instance, researchers have synthesized series of 6-aryl-2-methylnicotinohydrazides and related compounds and evaluated their antimycobacterial activity. These studies underscore the potential of this compound as a scaffold for the design and synthesis of novel therapeutic agents.

| Drug Candidate | Therapeutic Target/Application | Role of this compound |

| ML-120B | IKK beta inhibitor (anti-inflammatory, anti-cancer) | Intermediate in synthesis |

| BAY-1082439 | Oncolytic (anti-cancer) | Intermediate in synthesis |

Design of Novel Therapeutic Candidates

The core structure of this compound has been utilized as a foundational element in the synthesis of new molecules with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. Researchers have systematically modified the this compound backbone to create libraries of derivatives, which are then screened for biological activity.

One area of focus has been the development of antiproliferative agents. By converting this compound into its corresponding hydrazides and subsequently into a series of hydrazones, scientists have created compounds with cytotoxic effects against cancer cell lines. For instance, a series of novel 6-aryl-2-methylnicotinic acid hydrazones were synthesized and evaluated for their ability to inhibit the growth of K562 leukemia cells. These efforts are part of a broader strategy in drug discovery that uses established chemical scaffolds to generate new molecular entities with improved or novel pharmacological profiles.

Another significant application of this compound in drug design is the development of antimicrobial agents. Following a similar synthetic strategy, researchers have synthesized this compound hydrazides and their derivatives to explore their efficacy against various microbial pathogens. For example, different series of 6-aryl-2-methylnicotinohydrazides and related compounds have been synthesized and tested for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. mdpi.com This line of research is critical in the face of growing antimicrobial resistance and the need for new classes of antibiotics. The isatin hydrazide derivatives of this compound, in particular, have emerged as a promising class of antitubercular agents. mdpi.com

The versatility of the this compound scaffold is further demonstrated by the synthesis of 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones, which have been investigated for their antibacterial and antifungal properties. nih.gov These studies highlight the adaptability of the this compound core in the design of therapeutic candidates targeting a range of diseases.

Table 1: Examples of Therapeutic Candidates Derived from this compound

| Compound Series | Therapeutic Target | Key Findings |

|---|---|---|